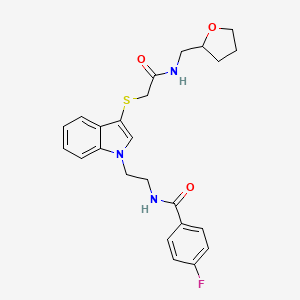
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide, also known as DPA, is a compound with potential applications in scientific research. DPA belongs to the class of benzoxazole derivatives and is known for its ability to inhibit the activity of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control.
Applications De Recherche Scientifique
Antitumor and Anticancer Activity
A novel series of compounds related to the structure of interest, such as 3-benzyl-substituted-4(3H)-quinazolinones, have been synthesized and demonstrated broad-spectrum antitumor activity. These compounds showed significantly potent activities against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, with GI50 values indicating 1.5–3.0-fold more potency compared to the positive control 5-FU. Molecular docking studies indicated similar binding modes to known inhibitors, suggesting a mechanism of action through inhibition of specific kinases such as EGFR-TK and B-RAF kinase, which are crucial for the proliferation of cancer cells (Ibrahim A. Al-Suwaidan et al., 2016).
Antibacterial and Antimicrobial Properties
Compounds with a similar benzoxazole core have been synthesized and evaluated for their antibacterial and antimicrobial properties. For instance, arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment demonstrated significant antibacterial and antifungal activities. These findings underscore the potential of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance efficacy (V. Baranovskyi et al., 2018).
Neurokinin-1 Receptor Antagonism
Research into the pharmacological applications of N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide derivatives includes the development of neurokinin-1 (NK1) receptor antagonists. These compounds have shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, suggesting their potential use in treating these conditions. The solubility and oral activity of these antagonists enhance their clinical application prospects (T. Harrison et al., 2001).
Herbicidal Activity
The synthesis and study of compounds incorporating the benzoxazole motif have also extended to applications in agriculture, particularly as herbicides. For example, specific derivatives have been found effective in herbicidal activity, highlighting the versatility of this chemical structure in various scientific and practical applications. Such studies are crucial for developing new, more efficient, and environmentally friendly herbicidal agents (Liu et al., 2008).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-15-5-3-4-6-16(15)23-18(20)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMBRFFSVSJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2709220.png)

![tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate](/img/structure/B2709222.png)
![1-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2709223.png)


![N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2709232.png)

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide](/img/structure/B2709237.png)



![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)